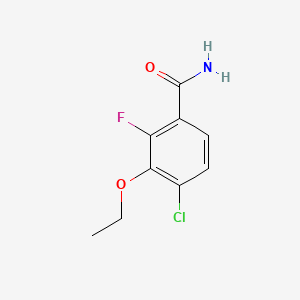

4-Chloro-3-ethoxy-2-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQGYBTUBVMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-ethoxy-2-fluorobenzamide solubility in DMSO and water

An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxy-2-fluorobenzamide in DMSO and Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in two critical solvents for pharmaceutical research and development: dimethyl sulfoxide (DMSO) and water. As a novel compound of interest, understanding its solubility is paramount for successful formulation, screening, and preclinical development. This document outlines the theoretical basis for its differential solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into the practical implications for drug discovery professionals. All methodologies are presented with a focus on scientific integrity and self-validating experimental design.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability, efficacy, and overall developability.[1] Poor aqueous solubility can lead to inadequate absorption from the gastrointestinal tract, resulting in low and variable drug exposure in the body.[2] Conversely, understanding a compound's solubility in organic solvents like dimethyl sulfoxide (DMSO) is essential for in vitro screening, stock solution preparation, and early-stage formulation efforts.[3]

This compound is a substituted benzamide with potential applications in medicinal chemistry. Its structure, featuring a halogenated and ether-substituted phenyl ring coupled to an amide, suggests a complex interplay of lipophilicity and polarity that will govern its solubility behavior. This guide will explore the solubility of this compound in both a highly polar aprotic solvent (DMSO) and the universal biological solvent (water).

Solubility in Dimethyl Sulfoxide (DMSO): A High-Capacity Solvent for Drug Discovery

Theoretical Considerations

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[4] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for complex organic molecules like this compound. The presence of polar functional groups, such as the amide and ether moieties, alongside the halogenated aromatic ring, suggests that the compound will readily interact with DMSO molecules. It is anticipated that this compound will exhibit high solubility in DMSO, making it an ideal solvent for creating concentrated stock solutions for high-throughput screening and other in vitro assays.[3]

Experimental Protocol: Kinetic Solubility Determination in DMSO

The following protocol describes a robust method for determining the kinetic solubility of this compound in DMSO. This method is suitable for early-stage discovery where a rapid assessment of solubility is required.[2]

Materials:

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

Vortex mixer

-

Analytical balance

-

Calibrated micropipettes

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Supersaturated Stock Solution:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry microcentrifuge tube.

-

Add a small volume of DMSO (e.g., 200 µL) to the tube.

-

Vortex the mixture vigorously for 2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, add another small aliquot of the compound and repeat the vortexing step. Continue this process until a small amount of solid material remains undissolved, indicating that a supersaturated solution has been achieved.

-

-

Equilibration:

-

Place the sealed tube in a shaker or rotator and agitate at room temperature (25 °C) for 1-2 hours. This allows the solution to reach a state of metastable equilibrium.[5]

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable mobile phase or solvent compatible with the HPLC analysis to a concentration within the linear range of the standard curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the kinetic solubility.

-

Solubility in Water: A Key Predictor of Bioavailability

Theoretical Considerations

The aqueous solubility of this compound is expected to be significantly lower than its solubility in DMSO. The presence of the chloro, fluoro, and ethoxy groups, along with the aromatic ring, contributes to the molecule's lipophilicity, which generally correlates with poor water solubility. While the amide group can participate in hydrogen bonding with water, the overall hydrophobic character of the molecule is likely to dominate. Factors such as pH and the presence of co-solvents can influence aqueous solubility.[6] For ionizable compounds, solubility can be pH-dependent; however, the benzamide moiety is weakly basic, and significant changes in solubility with pH are not anticipated within the physiological range.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination in Water

The shake-flask method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

-

This compound (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shake-flask apparatus or orbital shaker in a temperature-controlled incubator

-

Syringe filters (0.22 µm, low protein binding)

-

Analytical balance

-

HPLC system

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., 5 mg) to a clear glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[7]

-

Add a known volume of the aqueous medium (e.g., 5 mL of purified water or PBS) to the vial.

-

-

Equilibration:

-

Seal the vial and place it in a shaker set to a constant temperature (typically 25 °C or 37 °C for physiological relevance) and agitation speed.

-

Allow the mixture to equilibrate for an extended period, typically 24-48 hours. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound in the aqueous phase reaches a constant value.[5]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals. Pre-conditioning the filter by passing a small amount of the solution through it first can help minimize adsorption losses.[6]

-

-

Quantitative Analysis:

-

Analyze the filtered supernatant by a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

-

As with the DMSO solubility determination, use a calibration curve prepared with standards of known concentrations to quantify the solubility.

-

Data Presentation and Interpretation

The results of the solubility experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound

| Solvent/Medium | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| DMSO | Kinetic | 25 | To be determined | To be determined |

| Purified Water | Thermodynamic | 25 | To be determined | To be determined |

| PBS (pH 7.4) | Thermodynamic | 37 | To be determined | To be determined |

Interpretation of Results:

-

High DMSO Solubility: A high value for solubility in DMSO confirms its suitability as a solvent for stock solutions.

-

Low Aqueous Solubility: Low values in water and PBS would classify this compound as a poorly soluble compound, which has significant implications for its formulation and potential for oral absorption. Further studies, such as the use of biorelevant media (e.g., FaSSIF, FeSSIF), may be warranted to better predict its in vivo behavior.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the risk of inhalation.[9]

-

Handling: Avoid creating dust. Use appropriate weighing techniques.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound in DMSO and aqueous media is a critical parameter that will profoundly influence its journey through the drug discovery and development pipeline. It is anticipated to be highly soluble in DMSO, facilitating its use in in vitro screening, and poorly soluble in water, a characteristic that will necessitate careful consideration during formulation development. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable solubility data, which is essential for making informed decisions and advancing promising compounds toward clinical evaluation.

References

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- PubChem. (n.d.). N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- Synquest Labs. (n.d.). 4-Chloro-3-fluorobenzamide.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. raytor.com [raytor.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-ethoxy-2-fluorobenzamide: Melting Point and Physical State

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-3-ethoxy-2-fluorobenzamide, with a primary focus on its physical state and melting point. While specific experimental data for this compound is not publicly available, this document synthesizes information from related benzamide structures and established analytical principles to provide a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the determination of these critical parameters. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. The melting point and physical state are not mere data points; they are critical indicators of a substance's purity, stability, and intermolecular forces.[1] For a novel compound like this compound, these parameters provide the first clues to its behavior in various formulation and biological contexts. A sharp, defined melting point is often the initial hallmark of a pure crystalline solid, whereas a broad melting range can suggest the presence of impurities.[2]

Predicted Physical State of this compound

Based on the foundational structure of benzamide, which is a white crystalline solid at room temperature, it is highly probable that this compound also exists as a crystalline solid.[3][4][5][6] The presence of polar functional groups, including the amide, chloro, ethoxy, and fluoro substituents, contributes to strong intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which favor a stable, ordered crystal lattice.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Predicted/Known Physical State |

| This compound | 1323966-26-2 | C₉H₉ClFNO₂ | Predicted: Crystalline Solid |

| Benzamide | 55-21-0 | C₇H₇NO | White Crystalline Solid[3][4] |

| 3-Chloro-4-fluorobenzamide | 701-43-9 | C₇H₅ClFNO | Solid[7] |

| 2-Ethoxybenzamide | 938-73-8 | C₉H₁₁NO₂ | Solid[8] |

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines the capillary method for determining the melting point of this compound. This method is widely adopted due to its accuracy and requirement for only a small amount of sample.[2]

Principle of Capillary Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The principle of this method relies on the precise measurement of the temperature at which the solid in a capillary tube is observed to melt upon controlled heating.[1][2] The change in light transmission as the opaque, crystalline material becomes a transparent liquid is the key observable event.[1][2]

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heating.

-

Tamp the open end of a capillary tube into the powder until a small amount of the sample enters the tube.

-

Tap the closed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[2]

-

-

Instrument Setup and Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, start with the apparatus at a temperature at least 20°C below the expected melting point.

-

Set the heating rate to 10-20°C per minute initially.

-

When the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[10] A slow heating rate is crucial for an accurate determination.[10]

-

-

Data Recording and Interpretation:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T_onset).

-

Record the temperature at which the last solid crystal melts (T_clear).

-

The melting point is reported as the range between T_onset and T_clear.

-

A pure compound will have a sharp melting range of 0.5-1.0°C. A broader range suggests the presence of impurities.[10]

-

Trustworthiness: Self-Validating Systems and Purity Assessment

The melting point determination protocol is a self-validating system. The sharpness of the melting range is a direct indicator of the sample's purity. Impurities disrupt the crystal lattice of the compound, which requires less energy to break the intermolecular forces, resulting in a depression and broadening of the melting point.[10]

Caption: Melting Point Depression by Impurities.

Authoritative Grounding and Safety Considerations

Conclusion

The melting point and physical state of this compound are fundamental parameters that underpin its further development and application. While direct experimental values are yet to be published, this guide provides a robust framework for its characterization based on the known properties of benzamide derivatives and established analytical techniques. The detailed protocol for melting point determination, grounded in scientific principles, offers a reliable method for researchers to obtain accurate and reproducible data, which is essential for assessing purity and ensuring the quality of this compound in research and development settings.

References

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

-

Melting point determination | Edisco. [Link]

-

Melting point determination. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. [Link]

-

Melting Point | MIT Digital Lab Techniques Manual - YouTube. [Link]

-

Benzamide - Wikipedia. [Link]

-

Benzamide - Grokipedia. [Link]

-

Benzamide | C7H7NO | CID 2331 - PubChem - NIH. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

Thermal, spectroscopic and DFT studies of solid benzamide - ResearchGate. [Link]

Sources

- 1. mt.com [mt.com]

- 2. edisco.it [edisco.it]

- 3. CAS 55-21-0: Benzamide | CymitQuimica [cymitquimica.com]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Amide Coupling Protocols for 4-Chloro-3-ethoxy-2-fluorobenzamide: A Detailed Guide for Researchers

In the landscape of modern drug discovery and development, the amide bond remains a cornerstone functional group, integral to the structure of a vast array of pharmaceutical agents.[1][2] The synthesis of amides, particularly from structurally complex and electronically challenging substrates, necessitates robust and meticulously optimized protocols. This guide provides an in-depth exploration of amide coupling strategies tailored for the specific substrate, 4-Chloro-3-ethoxy-2-fluorobenzamide, a compound whose electronic and steric profile presents unique synthetic challenges.

The inherent reactivity of an amine and a carboxylic acid is often insufficient for efficient amide bond formation, primarily due to the formation of a non-reactive carboxylate salt.[3][4] Consequently, the activation of the carboxylic acid is a prerequisite for successful coupling.[1] This guide will delve into three widely employed and effective coupling methodologies, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design and troubleshooting endeavors.

The Challenge: this compound

The substrate, this compound, presents a confluence of electronic and steric factors that can impede standard amide coupling reactions. The presence of three electron-withdrawing groups (chloro, ethoxy, and fluoro) on the benzamide ring decreases the nucleophilicity of the amide nitrogen, making it a less reactive coupling partner. Furthermore, the ortho-fluoro and ethoxy substituents introduce steric hindrance around the amide functionality, which can further slow down the reaction kinetics.[2][5][6][7][8][9] Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.

Recommended Coupling Protocols

Herein, we detail three robust protocols for the coupling of this compound with a generic primary or secondary amine (R1R2NH). Each protocol utilizes a different class of coupling reagent, offering a spectrum of reactivity and procedural nuances.

Protocol 1: The HATU/DIPEA Approach - A Potent Combination for Challenging Substrates

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency and low racemization rates, particularly with challenging substrates.[10][11][12] The presence of the 7-azabenzotriazole (HOAt) moiety in its structure is key to its enhanced reactivity compared to its benzotriazole-based analogue, HBTU.[10][12]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, leading to the formation of the active ester and the release of tetramethylurea.[10][11] The amine then attacks the activated ester to form the desired amide.[10][11]

Caption: HATU-mediated amide coupling workflow.

Experimental Protocol:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

-

Pre-activation: To the stirred solution, add HATU (1.1-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. A color change may be observed, indicating the formation of the active ester.

-

Amine Addition: Add the amine (R1R2NH, 1.0-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Reagent Stoichiometry for HATU Coupling

| Reagent | Equivalents |

| This compound | 1.0 |

| Amine (R1R2NH) | 1.0 - 1.2 |

| HATU | 1.1 - 1.2 |

| DIPEA | 2.0 - 3.0 |

Protocol 2: The EDC/HOBt Method - A Classic and Cost-Effective Choice

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxybenzotriazole (HOBt), is a widely used and economical carbodiimide-based coupling reagent.[3][13] The water-solubility of the EDC and its urea byproduct simplifies purification.[13][14]

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less racemization-prone HOBt-active ester.[13][14] The amine then reacts with this active ester to yield the desired amide.[13]

Caption: EDC/HOBt-mediated amide coupling pathway.

Experimental Protocol:

-

Reagent Preparation: Dissolve this compound (1.0 eq) and HOBt (1.1-1.2 eq) in anhydrous DMF or dichloromethane (DCM) at room temperature under an inert atmosphere.

-

Amine Addition: Add the amine (R1R2NH, 1.0-1.2 eq) to the solution.

-

EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the stirred mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: If DCM is used as the solvent, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine. If DMF is used, dilute with ethyl acetate and perform the aqueous washes as described for the HATU protocol.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Reagent Stoichiometry for EDC/HOBt Coupling

| Reagent | Equivalents |

| This compound | 1.0 |

| Amine (R1R2NH) | 1.0 - 1.2 |

| HOBt | 1.1 - 1.2 |

| EDC.HCl | 1.2 - 1.5 |

Protocol 3: The PyBOP Approach - A Phosphonium-Based Alternative

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent that offers high efficiency and is particularly useful for sterically hindered couplings.[15][16] A key advantage of PyBOP over its predecessor, BOP, is that its byproduct, tris(pyrrolidino)phosphine oxide, is not a suspected carcinogen like the hexamethylphosphoramide (HMPA) produced from BOP.[16]

Mechanism of Action: Similar to HATU, PyBOP facilitates the formation of an active ester. The reaction is initiated by the deprotonation of the carboxylic acid by a base like DIPEA. The resulting carboxylate attacks PyBOP to form an OBt-active ester, which then readily reacts with the amine to form the amide bond.[15][16]

Caption: Experimental workflow for PyBOP coupling.

Experimental Protocol:

-

Reagent Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (R1R2NH, 1.0-1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for a few minutes.

-

PyBOP Addition: Add PyBOP (1.1-1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction with ethyl acetate and perform the standard aqueous washes (5% LiCl, 1 M HCl, sat. NaHCO3, brine).

-

Purification: Dry the organic phase, concentrate, and purify the crude amide by flash column chromatography.

Table 3: Reagent Stoichiometry for PyBOP Coupling

| Reagent | Equivalents |

| This compound | 1.0 |

| Amine (R1R2NH) | 1.0 - 1.2 |

| PyBOP | 1.1 - 1.2 |

| DIPEA | 2.0 - 3.0 |

Troubleshooting and Optimization

For particularly challenging couplings involving this compound, several optimization strategies can be employed:

-

Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) may be beneficial, especially for the EDC/HOBt protocol. However, be mindful of potential side reactions at elevated temperatures.

-

Solvent: While DMF is a common solvent for these reactions, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be explored, though their higher boiling points can complicate removal.[17] For the EDC/HOBt method, DCM can be a good alternative.

-

Base: The choice and amount of base can be critical. While DIPEA is standard, other non-nucleophilic bases like triethylamine (TEA) or 2,4,6-collidine can be trialed.

-

Reagent Equivalents: For very unreactive amines, increasing the equivalents of the coupling reagent and the amine may be necessary to drive the reaction to completion.

Conclusion

The successful synthesis of amides from electronically and sterically demanding substrates like this compound hinges on the judicious selection of coupling reagents and the careful optimization of reaction conditions. The protocols detailed in this guide, utilizing HATU, EDC/HOBt, and PyBOP, provide researchers with a versatile toolkit to approach this synthetic challenge. By understanding the underlying mechanisms and procedural details, scientists in the field of drug development can confidently and efficiently construct the amide bonds that are so vital to the discovery of new medicines.

References

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

recrystallization solvents for 4-Chloro-3-ethoxy-2-fluorobenzamide purification

Executive Summary

The purification of 4-Chloro-3-ethoxy-2-fluorobenzamide (CAS: 1323966-26-2) presents unique challenges due to the competing electronic and steric effects of its substituents. The molecule features a polar amide core capable of strong hydrogen bonding, juxtaposed with lipophilic halogen (Cl, F) and ether (ethoxy) functionalities.[1] This Application Note provides a scientifically grounded, field-proven guide to solvent selection and recrystallization workflows, ensuring high purity (>99.5% HPLC) for downstream pharmaceutical or agrochemical synthesis.

Physicochemical Profiling & Solubility Logic

To design an effective purification strategy, one must understand the molecular interactions at play:

-

The Benzamide Core: Provides a high melting point and rigidity due to intermolecular

hydrogen bonding.[1] This necessitates polarizable or protic solvents for dissolution.[1][2][3] -

The 3-Ethoxy Group: Introduces rotational freedom and slight lipophilicity.[1] Critical Insight: This flexible chain increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs, particularly in aqueous mixtures.[1]

-

Halogen Substituents (2-F, 4-Cl): The fluorine atom at the 2-position (ortho to the amide) creates an intramolecular hydrogen bond with the amide proton, potentially locking the conformation and reducing solubility in non-polar solvents. The 4-chloro group enhances lipophilicity.[1]

Solvent Class Suitability Table

| Solvent System | Role | Suitability | Mechanistic Rationale |

| Ethyl Acetate / Heptane | Primary | Excellent | EtOAc disrupts amide H-bonds effectively at reflux.[1] Heptane acts as a gentle anti-solvent, favoring crystal growth over oiling.[1] |

| Ethanol / Water | Alternative | Good | High solubility in hot EtOH.[1] Water drastically reduces solubility.[1] Risk: High risk of oiling out if water is added too quickly due to the ethoxy group's hydrophobicity.[1] |

| Toluene | Single-Solvent | Moderate | Good for removing regioisomers.[1] Requires high temperatures (~110°C) to dissolve the amide.[1] |

| Acetonitrile | Single-Solvent | Poor | Often leads to supersaturation and "crash" precipitation rather than controlled crystal growth.[1] |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Ethyl Acetate / Heptane)

Recommended for removal of non-polar impurities and maximizing crystal habit quality.[1]

Reagents:

-

Crude this compound

-

Ethyl Acetate (HPLC Grade)[1]

-

n-Heptane (99%)

Step-by-Step Methodology:

-

Dissolution: Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of solid.[1]

-

Reflux: Heat the mixture to reflux (approx. 77°C). If the solid does not dissolve completely, add EtOAc in 0.5 mL/g increments until a clear solution is obtained.[1]

-

Hot Filtration (Optional): If the solution is cloudy, filter rapidly through a pre-warmed glass frit or Celite pad to remove inorganic salts.[1]

-

Nucleation Point: Return the clear filtrate to a gentle boil. Slowly add n-Heptane dropwise through the condenser until a faint, persistent turbidity (cloudiness) is observed.

-

Re-solubilization: Add just enough EtOAc (approx. 5-10% of total volume) to clear the turbidity.[1] The solution is now saturated.[1]

-

Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature on a cork ring (insulation prevents thermal shock).[1]

-

Critical Step: Agitate gently at 300 RPM. Rapid stirring induces small, impure crystals.[1]

-

-

Crystallization: Once at room temperature, transfer to an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with cold 1:3 EtOAc:Heptane mixture.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "Green" Alternative (Ethanol / Water)

Recommended when inorganic salts are the primary impurity.[1]

Step-by-Step Methodology:

-

Dissolve crude solid in Ethanol (95%) at reflux (approx. 3-4 mL/g).

-

Once dissolved, remove from heat source.[1]

-

Immediately add warm water (50°C) dropwise.

-

Caution: Stop adding water the moment turbidity appears.[1]

-

-

Allow the mixture to cool very slowly (wrap flask in foil/towel).

-

Why: Rapid cooling in aqueous systems often traps water in the lattice or causes the ethoxy tail to force the molecule into an oil phase.[1]

-

Process Logic & Visualization

The following diagram illustrates the decision matrix for purification, ensuring the user selects the correct path based on the impurity profile.

Figure 1: Decision tree for solvent system selection based on impurity profile.

Troubleshooting & Critical Control Points

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[1]

-

Cause: The solution became supersaturated too quickly at a temperature above the melting point of the solvated solid.[1] The ethoxy group increases the entropy of the melt, favoring the liquid phase.[1]

-

Remedy:

-

Reheat until the solution is clear.

-

Add a seed crystal of pure product (if available) at 5-10°C below the boiling point.

-

Add slightly more solvent (EtOAc or EtOH) to lower the concentration.[1]

-

Cool much slower (e.g., 10°C per hour).

-

Issue: Low Yield

-

Cause: Too much solvent used during dissolution, or the anti-solvent (Heptane/Water) ratio was insufficient.[1]

-

Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop." Note: Second crops are usually lower purity.[1]

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques of aromatic amides).

-

Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Theoretical grounding for amide hydrogen bonding and lattice energy). [Link]1]

-

Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Source for anti-solvent selection strategies). [Link]1]

-

PubChem. (n.d.).[1] Compound Summary for CAS 1323966-26-2. National Center for Biotechnology Information.[1] Retrieved February 14, 2026.[1] [Link]1]

-

Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Protocol design for scale-up purification). [Link]1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzamide

Status: Operational Role: Senior Application Scientist Topic: Impurity Mitigation & Process Optimization

Critical Alert: The Purity-Stability Paradox

In the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzamide , researchers often encounter a "Purity-Stability Paradox." The electronic push-pull between the 2-Fluoro (electron-withdrawing) and 3-Ethoxy (electron-donating) groups creates a unique susceptibility to both nucleophilic attack and hydrolysis.

The most persistent impurities in this workflow are not random; they are mechanistic consequences of the substitution pattern. Specifically, the N-alkylated byproduct (during ethoxylation) and the hydrolyzed acid (during workup) are the primary critical quality attributes (CQAs) to monitor.

Visualizing the Impurity Landscape

The following logic flow maps the critical control points (CCPs) where impurities are generated. Use this to diagnose where your process is deviating.

Figure 1: Mechanistic bifurcation of impurities. Path selection is determined by base strength and temperature control.

Troubleshooting Module A: The Alkylation Step

Context: The most reliable route involves O-alkylation of the 3-hydroxy precursor. However, the amide nitrogen is a competing nucleophile.

Q: Why am I seeing significant N-ethylated impurities (Impurity A) alongside my product?

Diagnosis: This is a classic Ambident Nucleophile issue. The amide nitrogen (-CONH2) becomes nucleophilic if the base is too strong or the temperature is too high, competing with the phenolic oxygen.

Technical Fix:

-

Base Selection: Switch from strong bases (NaH, KOH) to mild, buffered bases . Potassium Carbonate (

) is the industry standard here. It is strong enough to deprotonate the phenol ( -

Solvent Switch: If using DMF, switch to Acetonitrile or Acetone . DMF can promote N-alkylation due to its high polarity and ability to solvate cations, leaving the amide anion "naked" and reactive.

-

Temperature Cap: Maintain reaction temperature below 60°C . O-alkylation is kinetically favored at lower temperatures; N-alkylation often requires higher activation energy.

Q: My conversion is low (<70%), but I'm afraid to increase the temperature. What should I do?

Diagnosis: The steric hindrance of the ortho-fluoro and para-chloro groups is slowing down the nucleophilic attack of the phenoxide on the ethyl halide.

Technical Fix:

-

Catalysis: Add 5-10 mol% of Potassium Iodide (KI) (Finkelstein condition). This converts your Ethyl Bromide/Chloride into the more reactive Ethyl Iodide in situ.

-

Phase Transfer: If using a biphasic system (e.g., Toluene/Water), use TBAB (Tetrabutylammonium bromide) to shuttle the phenoxide into the organic phase.

Troubleshooting Module B: The SnAr "Trap" (Legacy Route)

Context: Some protocols attempt to synthesize the target via Nucleophilic Aromatic Substitution (SnAr) on 2,3-difluoro-4-chlorobenzamide .

Q: I am using the SnAr route, but I primarily isolate the 2-ethoxy isomer, not the 3-ethoxy target. Why?

Diagnosis: You are fighting thermodynamics. In 2,3-difluoro-4-chlorobenzamide , the fluorine at position 2 is ortho to the Amide (an Electron Withdrawing Group). The fluorine at position 3 is meta.

-

Rule: SnAr reactions predominantly occur ortho or para to the activating EWG [2].

-

Result: The ethoxide naturally attacks C2, displacing the wrong fluorine.

Technical Fix:

-

Route Abandonment: It is chemically inefficient to force C3 substitution on this specific scaffold via SnAr.

-

Alternative Precursor: If you must use SnAr, you need to change the directing group. Use 2,3-difluoro-4-chlorobenzonitrile instead of the amide. The nitrile is a stronger EWG, but the regioselectivity issue remains similar.

-

Recommendation: Switch to the Phenol Alkylation route (Module A) or the Boronic Acid route (Suzuki coupling of a pre-functionalized ring) [3].

Troubleshooting Module C: Hydrolysis & Stability

Context: The 2-fluoro substituent destabilizes the amide bond, making it susceptible to hydrolysis during acidic workups.

Q: The product degrades into the Benzoic Acid derivative (Impurity B) during HPLC analysis or storage. Is the compound inherently unstable?

Diagnosis: Yes, the ortho-fluorine creates an "anchimeric assistance" effect or simply inductively activates the carbonyl carbon, making the amide bond more labile to hydrolysis than a standard benzamide.

Technical Fix:

-

Workup pH: Never quench with strong acid (HCl). Use Saturated Ammonium Chloride (

) or adjust to pH 5-6 using mild Citric Acid. -

Mobile Phase: For HPLC, avoid high concentrations of TFA (Trifluoroacetic acid). Use Formic Acid (0.1%) or an Ammonium Acetate buffer.

-

Storage: Store the solid under inert gas (Argon/Nitrogen) at -20°C. Moisture is the enemy.

Summary of Optimization Parameters

| Parameter | Standard (Risky) | Optimized (High Purity) | Mechanism of Improvement |

| Precursor | 2,3-Difluoro-4-chlorobenzamide | 4-Chloro-2-fluoro-3-hydroxybenzamide | Avoids Regio-isomer competition entirely. |

| Base | NaH / NaOH | Selectivity for Phenol (O) over Amide (N). | |

| Solvent | DMF / DMSO | Acetonitrile / Acetone | Reduces N-alkylation rates; easier removal. |

| Additive | None | KI (cat.) | Increases reaction rate at lower temps (Finkelstein). |

| Workup | 1M HCl Wash | Sat. | Prevents amide hydrolysis to acid impurity. |

References

-

Eastgate, M. D., et al. (2017).[1] "Pragmatic Process Development for the Synthesis of Heterocyclic Drug Candidates." Organic Process Research & Development. (Discusses base selection for selective alkylation in poly-functionalized systems).

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

-

Vertex AI Search Result 1.5. (2025). "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." US Patent 8822730B2. (Describes the synthesis of the specific substitution pattern via boronic acid intermediates, validating the difficulty of direct SnAr).

-

Vertex AI Search Result 1.7. (2023). "Reactive Impurities in Excipients."[2] National Institutes of Health. (Context on aldehyde/hydrolysis impurities in pharmaceutical intermediates).

Sources

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of 4-Chloro-3-ethoxy-2-fluorobenzamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive, in-depth technical guidance on preventing the hydrolysis of 4-Chloro-3-ethoxy-2-fluorobenzamide, a substituted benzamide likely used as a critical intermediate in complex molecule synthesis. Maintaining the structural integrity of this compound is paramount for ensuring experimental reproducibility, yield, and the purity of downstream products.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to proactively manage the stability of this and similar molecules.

Section 1: Understanding the Hydrolysis of this compound

Q1: What is hydrolysis and why is it a concern for this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the primary concern is the cleavage of the amide bond (the bond between the carbonyl carbon and the nitrogen atom). This reaction breaks the molecule into 4-chloro-3-ethoxy-2-fluorobenzoic acid and ammonia.[1]

This degradation is a significant issue because:

-

Loss of Active Reagent: The hydrolysis consumes your starting material, leading to lower yields in subsequent reactions.

-

Product Contamination: The resulting carboxylic acid impurity can interfere with your reaction, complicate purification processes, and potentially lead to unwanted side products.

-

Inaccurate Quantification: If you are using the compound as an analytical standard or in a quantitative assay, its degradation will lead to inaccurate results.

Amide hydrolysis can be catalyzed by either acid or base and is often accelerated by heat.[1][2] The general mechanisms are visualized below.

Caption: General mechanisms for acid- and base-catalyzed amide hydrolysis.

Q2: How do the substituents (F, Cl, OEt) on the benzamide ring influence its stability?

A2: The electronic properties of the substituents on the aromatic ring play a crucial role in the stability of the amide bond. The rate of hydrolysis is influenced by the electrophilicity of the carbonyl carbon; a more electron-deficient carbon is more susceptible to nucleophilic attack by water or hydroxide ions.[3][4]

-

2-Fluoro and 4-Chloro Groups: Both fluorine and chlorine are electron-withdrawing groups due to their high electronegativity. They pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive effect increases the carbonyl carbon's positive partial charge, making it more susceptible to hydrolysis compared to an unsubstituted benzamide.[2]

-

3-Ethoxy Group: The ethoxy group (-OCH2CH3) is an electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic ring. This effect pushes electron density towards the carbonyl group, which can partially counteract the electron-withdrawing effects of the halogens.[3]

The net effect is a complex balance. However, the presence of two strong electron-withdrawing halogens, one in the critical ortho position, likely renders this compound more prone to hydrolysis than simple benzamides, necessitating careful handling.

Section 2: Proactive Strategies for Preventing Hydrolysis

Q3: What are the best practices for storing the solid compound?

A3: As a solid, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This absorbed water can lead to slow degradation even at room temperature. Proper storage is the first line of defense.

-

Use Airtight Containers: Always store the compound in a tightly sealed container to minimize contact with ambient air.[7] For frequently accessed materials, consider sealing the container's cap with parafilm as an extra barrier.[8]

-

Store in a Desiccator: Place the sealed container inside a desiccator.[5] A desiccator contains a drying agent (desiccant) like silica gel or calcium chloride that maintains a very low humidity environment.[6][8]

-

Control Temperature: Store the desiccator in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to significantly slow down any potential degradation.

-

Inert Atmosphere: For highly sensitive applications or long-term archival, consider transferring the compound into a vial under an inert atmosphere (e.g., argon or nitrogen) before sealing and storing.

Q4: How should I choose a solvent to minimize hydrolysis risk?

A4: The choice of solvent is critical when preparing solutions. Since water is a reactant in hydrolysis, its exclusion is the primary goal.

-

Prioritize Anhydrous Aprotic Solvents: Whenever your experimental protocol allows, use anhydrous (water-free) aprotic solvents.[9][10] These solvents do not have acidic protons and do not participate in hydrolysis. Excellent choices include:

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

-

Verify Solvent Quality: Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system. Commercially available anhydrous solvents often specify a water content of <50 ppm or even <10 ppm.[11]

-

Use Molecular Sieves: If you are unsure about the dryness of your solvent, you can add activated molecular sieves (typically 3Å or 4Å) to the solvent to scavenge residual moisture.[9]

Q5: I must use an aqueous or protic solvent. How can I mitigate hydrolysis?

A5: Many protocols require the use of water or protic solvents like methanol or ethanol. In these cases, you must control the conditions to minimize the rate of hydrolysis.

-

Strict pH Control: The rate of amide hydrolysis is slowest in the neutral pH range (approximately pH 5-9).[12] Avoid strongly acidic or basic conditions unless the reaction requires it. Use a suitable buffer system (e.g., phosphate or acetate buffers) to maintain a stable pH throughout your experiment.

-

Low Temperature: Perform your experiment at the lowest practical temperature. If the reaction can proceed at 0 °C or even lower, the rate of hydrolysis will be significantly reduced. Prepare solutions and keep them on ice whenever possible.

-

Minimize Time: Do not prepare aqueous stock solutions for long-term storage. Prepare them fresh immediately before use and proceed with your experiment promptly. The shorter the exposure to aqueous conditions, the less degradation will occur.

| State | Condition | Recommended Action & Rationale |

| Solid | Temperature | Store at 2-8°C (Refrigerated). Reduces the kinetic rate of degradation. |

| Atmosphere | Store in a desiccator over a desiccant (e.g., silica gel).[5][8] Minimizes exposure to atmospheric moisture. | |

| Solution | Solvent Choice | Use anhydrous aprotic solvents (DCM, THF, ACN, Toluene) whenever possible.[9][13] Water is a necessary reactant for hydrolysis. |

| pH (Aqueous) | Maintain pH 5-9 using a buffer. Hydrolysis is catalyzed by both strong acid and strong base.[12] | |

| Temperature | Prepare and handle solutions at low temperatures (e.g., on ice). Reduces reaction rate. | |

| Duration | Prepare aqueous/protic solutions immediately before use. Minimizes the time the compound is exposed to hydrolytic conditions. | |

| Table 1: Summary of Recommended Storage and Handling Conditions. |

Section 3: Troubleshooting Guide: Detecting and Managing Hydrolysis

Q6: How can I detect if my sample of this compound has started to hydrolyze?

A6: Detecting degradation is key to ensuring the quality of your experiments. The most reliable method is a stability-indicating analytical method , which is an analytical procedure that can accurately distinguish the intact compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[14] A reverse-phase HPLC method (e.g., using a C18 column) can typically separate the relatively nonpolar parent amide from the more polar carboxylic acid degradation product.

-

Indication of Hydrolysis: You will observe a decrease in the peak area of the this compound peak and the appearance of a new, earlier-eluting peak corresponding to 4-chloro-3-ethoxy-2-fluorobenzoic acid.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive evidence.[15] You can confirm the identity of the new peak by verifying that its mass corresponds to the calculated mass of the hydrolyzed product (4-chloro-3-ethoxy-2-fluorobenzoic acid).

Q7: I've detected hydrolysis in my sample. What are my next steps?

A7: If you detect significant degradation (e.g., >5% based on HPLC peak area), the batch may be compromised.

-

Quarantine the Material: Immediately stop using the suspect batch to prevent failed experiments.

-

Assess the Extent: Quantify the level of impurity. If it is minor (<1-2%) and your reaction is robust, you might be able to proceed, but this carries a risk.

-

Consider Purification: For precious materials, purification might be an option. Techniques like preparative chromatography or recrystallization could potentially separate the parent amide from the carboxylic acid, but this is often resource-intensive.

-

Discard and Replace: In most cases, the most reliable and cost-effective solution is to discard the degraded batch and obtain a fresh, high-purity supply.

-

Review Handling Procedures: Use this as an opportunity to review your storage and handling protocols (see Section 2) to prevent the issue from recurring.

Section 4: Experimental Protocol - Forced Degradation Study

A forced degradation (or stress testing) study is a self-validating system that helps you understand your molecule's stability and develop a robust, stability-indicating analytical method.[16][17] The goal is to intentionally induce 5-20% degradation to ensure you can reliably detect the degradation products.[18][19]

Caption: Workflow for a forced degradation study to assess hydrolytic stability.

Protocol: Forced Degradation for Hydrolytic Stability Assessment

Objective: To determine the stability of this compound under hydrolytic stress conditions and validate an HPLC method for its detection.

Materials:

-

This compound

-

HPLC-grade Acetonitrile and Water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC system with UV detector

-

Calibrated oven or water bath

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[20]

-

Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the stress solution in a sealed vial.

-

Acidic Stress: 9 mL of 0.1 M HCl.

-

Basic Stress: 9 mL of 0.1 M NaOH.

-

Neutral Stress: 9 mL of HPLC-grade water.

-

-

Control Sample: Prepare a "Time Zero" (T0) sample by diluting the stock solution to the final concentration (0.1 mg/mL) with your HPLC mobile phase.

-

Incubation: Place the sealed stress sample vials in an oven or water bath set to 60°C.[21] Place a control vial wrapped in foil (to protect from light) at room temperature.

-

Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each stress vial.

-

Sample Quenching:

-

For the acidic sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

This step is crucial to stop the degradation reaction before analysis.

-

-

HPLC Analysis: Analyze the T0 control and all neutralized time point samples using your developed stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the T0 control. Calculate the percentage of degradation by monitoring the decrease in the parent peak area and the increase in the degradation product peak area.[20] This confirms your method can effectively track the stability of the compound.

By following these guidelines, researchers can significantly improve the reliability of their experiments by ensuring the chemical integrity of this compound.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Malik, N., et al. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(4), 554. [Link]

-

Srinivasan S. (2020). What are anhydrous solvents? Why are they used in reactions? Quora. [Link]

-

Forced Degradation Testing. (n.d.). SGS Thailand. [Link]

-

Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

-

Handling Hygroscopic Solutes. (n.d.). TutorChase. [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

-

Wetmore, D. R., et al. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. The Journal of Physical Chemistry B, 114(18), 6218–6229. [Link]

-

The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

-

Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Discovery & Development. [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals. (2024). Ibis Scientific, LLC. [Link]

-

Why are acid amides not easily hydrolysed? (2018). Quora. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

-

Solvents, anhydrous for laboratory. (n.d.). Scharlab. [Link]

-

Hygroscopic chemical...how to deal with? (2010). Protocol Online. [Link]

-

Osborn, A. R., & Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Canadian Journal of Chemistry, 39(8), 1578-1587. [Link]

-

Toti, K. S., & Hotha, S. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(18), 10137–10185. [Link]

-

Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

Chemical Properties of Amides- Hydrolysis. (2022). Chemistry LibreTexts. [Link]

-

Reaction Rates and Relative Reactivity. (n.d.). Introduction to Organic Chemistry. [Link]

-

East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(7), 706-712. [Link]

-

Bunton, C. A., et al. (1960). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 25(1), 22-25. [Link]

-

mechanism of amide hydrolysis. (2019). AK LECTURES. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]

-

Dahl, G. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11469-11474. [Link]

-

How can we protect amide bonds from breaking in alkaline solutions? (2019). ResearchGate. [Link]

-

Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

-

DePra, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

-

Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research, 8(12). [Link]

-

Sandberg, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

-

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide. (n.d.). PubChem. [Link]

-

Pimpitak, U., et al. (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 26(23), 7329. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. ibisscientific.com [ibisscientific.com]

- 7. tutorchase.com [tutorchase.com]

- 8. researchgate.net [researchgate.net]

- 9. tutorchase.com [tutorchase.com]

- 10. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]

- 11. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. sepscience.com [sepscience.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Forced Degradation Testing | SGS Thailand [sgs.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. benchchem.com [benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

removing residual solvents from 4-Chloro-3-ethoxy-2-fluorobenzamide

Welcome to the technical support center for 4-Chloro-3-ethoxy-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth troubleshooting guides for the effective removal of residual solvents from this active pharmaceutical ingredient (API). Our guidance is rooted in fundamental chemical principles and aligned with global regulatory standards to ensure the quality, safety, and efficacy of your final product.

Frequently Asked Questions (FAQs): The Fundamentals of Solvent Removal

Q1: What are residual solvents and why are they a critical quality attribute for an API like this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in the preparation of a drug product.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] For an API such as this compound, controlling residual solvents is critical for several reasons:

-

Patient Safety: Many solvents are toxic and pose a risk to human health.[3][4] Regulatory bodies establish strict limits on their acceptable daily intake.

-

Product Stability: Solvents can affect the physicochemical properties of the API, including its crystal structure (polymorphism), stability, dissolution rate, and bioavailability.[3][5]

-

Manufacturing Consistency: The presence of solvents can impact downstream processing, such as powder flow and tablet compaction.

Since residual solvents provide no therapeutic benefit, they must be removed to the lowest possible levels to meet Good Manufacturing Practices (GMP) and product specifications.[1]

Q2: How are residual solvents classified, and what are the implications for my process?

A2: The International Council for Harmonisation (ICH) guideline Q3C provides a globally recognized framework for classifying residual solvents based on their risk to human health.[2][6] Understanding this classification is essential for process development and risk assessment.

-

Class 1 Solvents: These are solvents to be avoided. They are known or strongly suspected human carcinogens and environmental hazards.[2] Their use should be restricted unless strongly justified in a risk-benefit analysis.[1]

-

Class 2 Solvents: These solvents are non-genotoxic animal carcinogens or have other irreversible toxicities. Their presence in pharmaceutical products should be limited.[3] The ICH Q3C guideline provides Permitted Daily Exposure (PDE) values for these solvents.[6][7]

-

Class 3 Solvents: These solvents have low toxic potential.[7] They have PDEs of 50 mg per day or more. For these solvents, a limit of 5000 ppm (0.5%) is generally considered acceptable without further justification.[8]

Your choice of solvents during synthesis and purification should ideally favor Class 3 solvents. If Class 2 solvents are necessary, your purification process must be robust enough to reduce them below their specified limits.

| Solvent Class | Risk Assessment | Examples | ICH Q3C Limit (Concentration) |

| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride | 2 ppm, 4 ppm respectively |

| Class 2 | Solvents to be limited | Toluene, Methanol, Acetonitrile | 890 ppm, 3000 ppm, 410 ppm respectively |

| Class 3 | Solvents with low toxic potential | Acetone, Ethanol, Ethyl Acetate | 5000 ppm |

Note: This is an abbreviated list. Please refer to the full ICH Q3C(R8) guideline for a complete list and specific PDE values.[2][9]

Q3: What are the primary laboratory techniques for removing residual solvents from a solid API like this compound?

A3: For a crystalline solid such as this compound, several well-established techniques can be employed, often in combination:

-

Recrystallization: This is a powerful purification technique that removes trapped solvents and other impurities by dissolving the crude solid in a hot solvent and allowing it to cool, forming purer crystals.[10][11][12] The choice of solvent is paramount.

-

Slurry Washing: This involves suspending the solid API in a solvent in which it is poorly soluble.[13] The process effectively washes the surface of the crystals, removing residual mother liquor and surface-adhered solvents.[14]

-

Vacuum Drying: This is a critical final step. By reducing the pressure, the boiling points of solvents are lowered, allowing for their efficient removal at temperatures that will not degrade the API.[15][16]

The logical workflow generally involves an initial drying step, followed by a purification step like recrystallization or washing, and concluding with a final, optimized drying stage.

Caption: General workflow for API purification and solvent removal.

Troubleshooting and In-Depth Guides

Problem: My final product, after initial isolation and drying, shows high levels of a Class 2 solvent (e.g., Toluene, THF) used in the synthesis.

Solution: Recrystallization is the most effective method to address solvents trapped within the crystal lattice. The key is selecting an appropriate solvent system.

Causality: During initial crystallization from the reaction mixture, solvent molecules can become incorporated into the growing crystal lattice. A simple drying process is often insufficient to remove these entrapped molecules. Recrystallization dissolves the entire solid, releasing the trapped solvent into the solution, and then reforms the crystals, ideally excluding the impurity.[10][17]

Step-by-Step Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose a Class 3 solvent (e.g., Ethanol, Ethyl Acetate, Isopropyl Acetate) in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[13]

-

Dissolution: Place the crude API in a flask. Add the minimum amount of the chosen recrystallization solvent to create a slurry. Heat the mixture with stirring to the solvent's boiling point until all the solid dissolves completely.

-

Cooling & Crystallization: Slowly cool the saturated solution. Slow cooling is critical for forming large, pure crystals. An ice bath can be used to maximize the yield once the solution has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the collected crystal cake with a small amount of cold recrystallization solvent to remove any remaining mother liquor.[14]

-

Drying: Proceed to the final vacuum drying step (see protocol below).

Problem: The API is too soluble in common Class 3 solvents even at low temperatures, or it 'oils out' instead of crystallizing.

Solution: Employ an anti-solvent recrystallization technique.

Causality: When a suitable single solvent cannot be found, a binary system can be used. The API is dissolved in a "solvent" in which it is very soluble, and an "anti-solvent" in which it is poorly soluble is slowly added.[17] This carefully controlled change in solvent polarity induces supersaturation and promotes crystallization over oiling out.

Caption: Workflow for anti-solvent recrystallization.

Step-by-Step Protocol: Anti-Solvent Recrystallization

-

System Selection: Identify a solvent/anti-solvent pair. The two liquids must be miscible. A common pair is a polar solvent (like acetone or ethanol) and a non-polar anti-solvent (like heptane or hexane), or a water-miscible organic solvent and water.[18]

-

Dissolution: Dissolve the crude API in the minimum amount of the "good" solvent at room temperature or with gentle warming.

-

Addition: While stirring vigorously, slowly add the anti-solvent dropwise until you observe persistent cloudiness (nucleation).

-

Crystallization: Stop adding the anti-solvent. If necessary, add a few drops of the "good" solvent to redissolve the cloudiness, then allow the solution to stand. Slow cooling or scratching the flask can help initiate crystallization.

-

Isolation & Drying: Once crystallization is complete, isolate the product by filtration, wash with a solvent mixture rich in the anti-solvent, and proceed to vacuum drying.

Problem: After purification, the residual solvent level is only slightly above the ICH limit. Is there a less material-intensive method than a full recrystallization?

Solution: A slurry wash is an excellent option for this scenario.

Causality: If the solvent impurity is primarily on the surface of the crystals or in the mother liquor between crystals, a full redissolution is unnecessary. A slurry wash displaces this impure mother liquor with a clean wash solvent, effectively cleaning the crystal surfaces without significant yield loss.[14][19]

Step-by-Step Protocol: Slurry Washing

-

Solvent Choice: Select a solvent in which this compound has very low solubility (e.g., heptane, water, or methyl tert-butyl ether, depending on the API's properties). The impurities and residual solvents should be soluble in this wash solvent.[14]

-

Procedure: Suspend the API powder in the chosen wash solvent (typically 3-5 volumes relative to the API mass).

-

Agitation: Stir the slurry at a controlled temperature (ambient or slightly elevated) for a set period (e.g., 30-60 minutes).

-

Isolation: Filter the solid product and wash the cake with a small amount of fresh, cold wash solvent.

-

Drying: Immediately transfer the washed solid to a vacuum oven for final drying.

Problem: I've completed the purification, but the final vacuum drying step is inefficient and fails to remove the solvent to the required level.

Solution: Optimize your vacuum drying parameters: Temperature, Pressure, and Time.

Causality: Drying efficiency is a balance of providing enough energy (heat) to vaporize the solvent while having a low enough pressure to facilitate its removal.[16] For heat-sensitive APIs, maximizing vacuum is key to keeping the temperature low.[15][20] The process is often limited by how fast the solvent molecules can diffuse out of the solid particles.

Key Parameters for Optimized Vacuum Drying

| Parameter | Scientific Rationale | Troubleshooting Action |

| Temperature | Provides the kinetic energy for solvent molecules to escape the crystal lattice and vaporize. Must be kept safely below the API's melting point or decomposition temperature. | If drying is slow, cautiously increase the temperature in small increments (e.g., 5-10 °C), ensuring it remains at least 20-30 °C below the melting point. |

| Vacuum (Pressure) | Lowers the boiling point of the residual solvent, increasing the driving force for evaporation at a given temperature.[16] | Ensure the vacuum pump is operating correctly and the oven is well-sealed. A deeper vacuum (lower pressure) significantly accelerates drying. |

| Gas Purge/Bleed | Introducing a slow bleed of an inert gas (e.g., Nitrogen) can act as a carrier, helping to sweep solvent vapors away from the product surface and towards the vacuum pump. | Implement a controlled nitrogen sweep. This can break azeotropes and disrupt the stagnant vapor layer above the product bed, improving mass transfer. |

| Time | Sufficient time must be allowed for the solvent to diffuse from the interior of the particles to the surface and evaporate. | Increase the drying time. Consider running a drying study by taking samples at different time points to determine when the solvent level plateaus. |

| Particle Size / Surface Area | A finer powder with a larger surface area will dry faster. Lumps or large agglomerates will trap solvent. | Gently break up any lumps in the material before and during drying (if possible without compromising the vacuum) to ensure a uniform, thin powder bed. |

References

-

ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). Available at: [Link]

-

Analysis of Residual Solvents According to the New ICH Q3C Guideline | Shimadzu. Available at: [Link]

-

impurities: guideline for residual solvents q3c(r6) - ICH. Available at: [Link]

-

Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. Available at: [Link]

-

Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available at: [Link]

-

APIs and Vacuum Drying - Equilibar. Available at: [Link]

-

A Brief Review on Recrystallization of Clinically Important Drugs - International Journal of Pharmaceutical Research. Available at: [Link]

-

Troubleshooting Failures in Residual Solvent Management for Compressed Air Systems - PharmaCMC. Available at: [Link]

-

Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]

-

Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. Available at: [Link]

-

Recrystallization Definition, Principle & Purpose - PraxiLabs. Available at: [Link]

-